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Compound of Interest

Compound Name: 1-Octanol-d2-1

Cat. No.: B12375549

An In-depth Technical Guide to the Physical and Spectral Data of 1-Octanol-1,1-d2

For researchers, scientists, and professionals in drug development, a thorough understanding
of the physical and spectral characteristics of isotopically labeled compounds is paramount.
This guide provides a detailed overview of 1-Octanol-1,1-d2, a deuterated form of 1-Octanol.
The inclusion of deuterium at the C-1 position makes it a valuable tool in metabolic studies,
pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.

[1]

Physical Properties

1-Octanol-1,1-d2 is a colorless liquid.[2] It is a saturated fatty alcohol where two hydrogen
atoms at the C-1 position are replaced with deuterium.[1] This isotopic substitution leads to a
slight increase in its molecular weight compared to its non-deuterated counterpart, 1-octanol.[3]
[4] Like 1-octanol, it is sparingly soluble in water but miscible with many organic solvents.[2][5]
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Property

Value

Molecular Formula

CsH16D20

Molecular Weight 132.24 g/mol [3]

Appearance Clear, colorless liquid[2]

Boiling Point ~195 °C (estimated, similar to 1-octanol)[4][6]
Melting Point ~-16 °C (estimated, similar to 1-octanol)[4][6]
Density ~0.83 g/cm?3 at 20 °C (estimated, similar to 1-

octanol)[4]

Solubility in Water

0.3 g/L at 20 °C (for 1-octanol)[4]

IUPAC Name

1,1-dideuteriooctan-1-ol[3]

Synonyms

1-Octanol-d2, n-Octyl-1,1-d2 Alcohol[3]

Spectral Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared

spectroscopy data for 1-Octanol-1,1-d2.

Mass Spectrometry (MS)

The mass spectrum of 1-Octanol-1,1-d2 will exhibit a molecular ion peak (M+) at m/z 132,

corresponding to its molecular weight.[3] The fragmentation pattern will be similar to that of 1-

octanol, with characteristic shifts in fragment masses due to the presence of deuterium. The

base peak for 1-octanol is often observed at m/z 56, resulting from the loss of water and

subsequent rearrangement.[7] For the deuterated compound, fragments containing the C-1

position will be heavier by two mass units.

Technique

Key Features

Electron lonization (EI-MS)

Molecular ion (M+) peak at m/z 132.

Fragments containing the C-1 position will be

shifted by +2 m/z compared to 1-octanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Octanol-1,1-d2 are significantly different from those of 1-octanol,
primarily due to the deuterium substitution at the C-1 position.

IH NMR: The characteristic triplet corresponding to the -CH20H protons at approximately 3.6
ppm in 1-octanol is absent in the spectrum of 1-Octanol-1,1-d2.[8] The remaining signals for
the other methylene and the methyl groups of the alkyl chain will be present.

13C NMR: The carbon at the C-1 position will exhibit a triplet in the proton-decoupled 3C NMR
spectrum due to coupling with deuterium (spin 1=1). Its chemical shift will be similar to that of
the C-1 in 1-octanol, which is around 63 ppm.[9]

Chemical Shift (8,

Nucleus Multiplicity Assignment
ppm)

H 0.88 t -CHs

1.2-1.4 m -(CH2)s-

1.57 m -CH2-CH2-CD2z-

3.6 (absent) - -CD20H

13C 14.1 C-8

22.7 C-7

25.7 C-3

29.3 C-4,C-5

31.8 C-6

32.8 C-2

~63 t C-1 (-CD20H)

Note: The *H and 3C NMR chemical shifts are based on typical values for 1-octanol and may
vary slightly depending on the solvent and concentration.[8][9]
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Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For
1-Octanol-1,1-d2, the key differences compared to 1-octanol arise from the C-D bonds.

Wavenumber (cm™1) Vibration Description

Broad, strong absorption,
3200-3600 O-H stretch characteristic of hydrogen-
bonded alcohols.[10][11]

Strong absorptions from the
2850-2960 C-H stretch methyl and methylene groups.
[10]

Weaker absorptions
2100-2250 C-D stretch corresponding to the
deuterated methylene group.

1465 C-H bend Methylene scissoring.[10]

1378 C-H bend Methyl rocking.[10]

Strong absorption for the
1050-1070 C-O stretch ]
primary alcohol.[11]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

o Sample Preparation: Dilute the 1-Octanol-1,1-d2 sample in a volatile organic solvent such as
dichloromethane or methanol.

¢ Instrumentation: Use a GC-MS system equipped with a capillary column suitable for
separating alcohols (e.g., a DB-5 or similar non-polar column).

e GC Conditions:
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o Injector Temperature: 250 °C
o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

o Carrier Gas: Helium at a constant flow rate.

» MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 30 to 200.
o lon Source Temperature: 230 °C.

o Data Analysis: Identify the peak corresponding to 1-Octanol-1,1-d2 and analyze its mass
spectrum for the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Octanol-1,1-d2 in about 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
» 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Process the data by applying a Fourier transform, phasing, and baseline correction.
o Integrate the signals to determine the relative number of protons.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum. This may require a longer acquisition time due
to the lower natural abundance of 13C.
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o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 1-Octanol-1,1-d2, a thin film can be prepared
by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the clean salt plates.
o Place the sample in the spectrometer and record the sample spectrum.

o The instrument software will automatically subtract the background from the sample
spectrum.

» Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to
identify the functional groups.

Visualizations
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectral
characterization of 1-Octanol-1,1-d2.
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Spectroscopic Analysis

Sample Preparation Data Intefpretation

NMR Spectroscopy Structure
(*H and 3C) Confirmation

Synthesis of ; Purification
1-Octanol-1,1-d2 (e.g., Distillation)

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-
Octanol-1,1-d2.

Signaling Pathway Inhibition

1-Octanol has been identified as an inhibitor of T-type calcium channels.[1][12] Deuterium
labeling in 1-Octanol-1,1-d2 is not expected to alter this biological activity significantly, making it
a useful tool for studying the mechanism of action and metabolic fate of this inhibitor.
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Caption: Inhibition of T-type calcium channels by 1-Octanol-1,1-d2, leading to a reduction in
calcium influx.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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